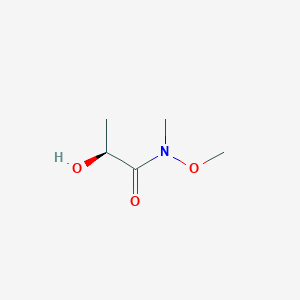
5-(Sulfanylmethyl)benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Sulfanylmethyl)benzene-1,3-dicarboxylic acid is an organic compound characterized by the presence of a benzene ring substituted with a sulfanylmethyl group and two carboxylic acid groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Sulfanylmethyl)benzene-1,3-dicarboxylic acid typically involves the introduction of a sulfanylmethyl group to the benzene-1,3-dicarboxylic acid framework. One common method is the reaction of isophthalic acid with a thiol compound under specific conditions to achieve the desired substitution. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the selective formation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Sulfanylmethyl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
5-(Sulfanylmethyl)benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 5-(Sulfanylmethyl)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Comparison: 5-(Sulfanylmethyl)benzene-1,3-dicarboxylic acid is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
IUPAC Name |
5-(sulfanylmethyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4S/c10-8(11)6-1-5(4-14)2-7(3-6)9(12)13/h1-3,14H,4H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRPFCXLFSQONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(17-Methyl-15-phenyl-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaen-5-yl)-phenylmethanone;chloride](/img/structure/B8142937.png)
![17-Methyl-15-phenyl-5-(trifluoromethyl)-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaene;chloride](/img/structure/B8142940.png)
![16-Methyl-14-pyridin-2-yl-2,5,6,14,15-pentaza-8-azoniatetracyclo[8.7.0.03,7.013,17]heptadeca-3(7),13(17),15-trien-4-one;chloride](/img/structure/B8142955.png)

![9-Nitro-6h-chromeno[4,3-b]quinolin-6-one](/img/structure/B8142977.png)
![10-Nitrochromeno[4,3-b]quinolin-6-one](/img/structure/B8142979.png)
![4-chloro-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B8142987.png)



![5-[[(3,5-Dicarboxyphenyl)methyldisulfanyl]methyl]benzene-1,3-dicarboxylic acid](/img/structure/B8143027.png)



